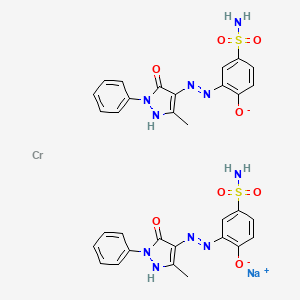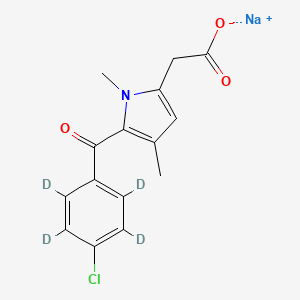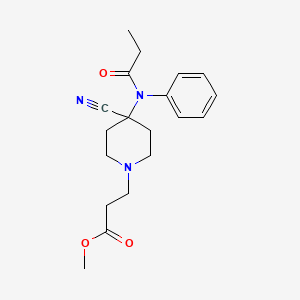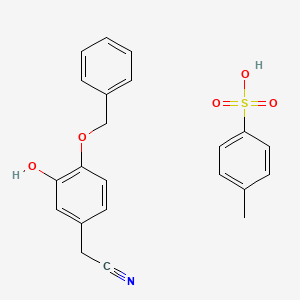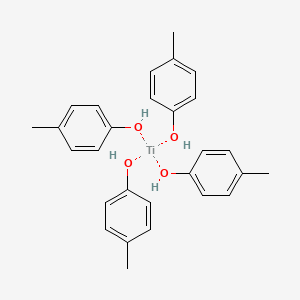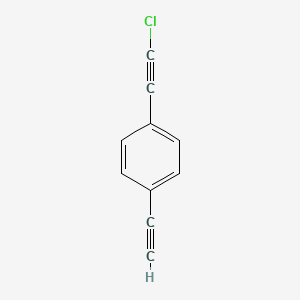
1-Chloroethynyl-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethynyl-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is characterized by the presence of a benzene ring substituted with a chlorine atom and two ethynyl groups.
Vorbereitungsmethoden
1-Chloroethynyl-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Chloroethynyl-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloroethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive ethynyl groups
Wirkmechanismus
The mechanism of action of 1-Chloroethynyl-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups and a chlorine atom. These functional groups allow it to form covalent bonds with other molecules, facilitating its use in synthetic chemistry and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloroethynyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-Chloro-2-ethynylbenzene: The position of the ethynyl group changes, leading to different chemical properties and reactivity.
1-Chloro-4-iodobenzene: Contains an iodine atom, which can undergo different substitution reactions compared to chlorine
Eigenschaften
Molekularformel |
C10H5Cl |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
1-(2-chloroethynyl)-4-ethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H |
InChI-Schlüssel |
IEDJBBSMYWMZNK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


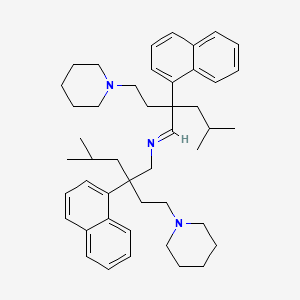
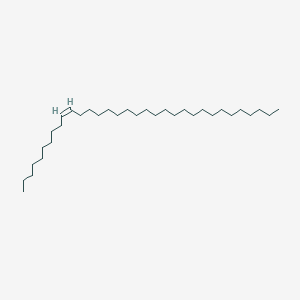
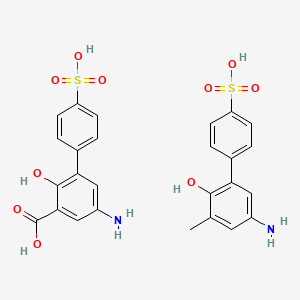
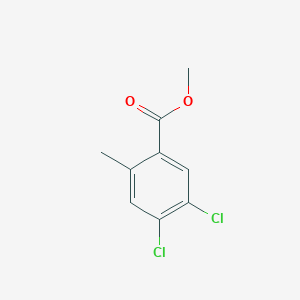
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
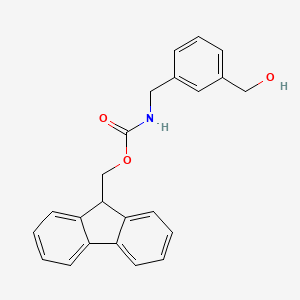
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
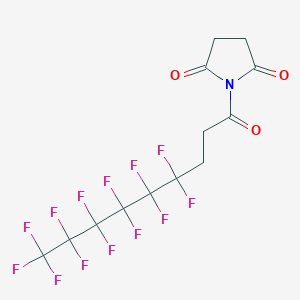
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
